molecular formula C8H4N2 B1433690 6-Ethynylpicolinonitrile CAS No. 1211537-36-8

6-Ethynylpicolinonitrile

Cat. No.: B1433690
CAS No.: 1211537-36-8
M. Wt: 128.13 g/mol
InChI Key: NWEPXSWCDFXYIN-UHFFFAOYSA-N
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Description

6-Ethynylpicolinonitrile is a pyridine-derived compound featuring a cyano group at the 2-position and an ethynyl (C≡CH) substituent at the 6-position of the pyridine ring. These derivatives are pivotal in medicinal chemistry and agrochemical research due to their diverse reactivity and bioactivity profiles .

Properties

IUPAC Name

6-ethynylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-2-7-4-3-5-8(6-9)10-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEPXSWCDFXYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 6-Ethynylpicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include amines, carbonyl compounds, and substituted derivatives of this compound .

Scientific Research Applications

Herbicidal Activity

Overview:
Recent studies have highlighted the potential of 6-ethynylpicolinonitrile and its derivatives as herbicides. The compound has been explored for its ability to inhibit the growth of various weed species, demonstrating promising herbicidal properties.

Case Study:
In a study evaluating novel compounds for herbicidal activity, this compound derivatives were synthesized and tested against several dicotyledonous and monocotyledonous weeds. Results indicated that certain derivatives exhibited significant inhibition of root growth in Arabidopsis thaliana and other weeds at concentrations as low as 10 µM. Notably, some compounds showed a 100% post-emergence herbicidal effect against Amaranthus retroflexus and Chenopodium album at higher concentrations .

Table 1: Herbicidal Activity of this compound Derivatives

CompoundTarget Weed SpeciesConcentration (µM)Inhibition (%)
Compound AA. thaliana1075
Compound BAmaranthus retroflexus250100
Compound CChenopodium album250100

Medicinal Chemistry

Overview:
In medicinal chemistry, this compound has been investigated for its interactions with various biological targets, particularly in cancer treatment.

Case Study:
A recent study focused on the development of small-molecule ligands targeting programmed cell death protein 1 (PD-1) and its ligand (PD-L1). The study incorporated derivatives of picolinonitrile, including this compound, which demonstrated favorable binding affinities in the low nanomolar range. The structure-activity relationship indicated that modifications to the compound significantly influenced its efficacy against cancer cell lines .

Table 2: Binding Affinity of Picolinonitrile Derivatives

Compound VariantIC50 (nM)Key Structural Features
Compound D3.7Picolinonitrile core
Compound E50Additional polar residues
Compound F4.1Similar to atezolizumab

Diagnostic Applications

Overview:
this compound has also found applications in clinical diagnostics, particularly in enhancing detection methods.

Case Study:
In a glucose sandwich assay based on surface-enhanced Raman scattering (SERS), silver nanoparticles modified with 3-amino-6-ethynylpicolinonitrile were employed as SERS tags. This method significantly increased the sensitivity of glucose detection to concentrations as low as 109M10^{-9}M, showcasing the utility of this compound in biochemistry.

Table 3: Sensitivity Enhancement in Glucose Detection

MethodDetection Limit (M)
Traditional Methods10310^{-3}
SERS with Picolinonitrile10910^{-9}

Mechanism of Action

The mechanism of action of 6-Ethynylpicolinonitrile involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (CN, CHO): The cyano group at the 2-position in all analogs enhances electrophilicity, facilitating nucleophilic substitutions. For example, 6-formylpicolinonitrile reacts with hydrazines to form hydrazones, a key step in antitubercular drug development .
  • Ethynyl vs. Methyl: The ethynyl group in this compound offers π-bond conjugation and sp-hybridized carbon reactivity, enabling click chemistry applications. In contrast, the methyl group in 6-methylpicolinonitrile increases hydrophobicity, optimizing herbicidal uptake in plant tissues .
  • Aminomethyl and Hydroxymethyl: These polar groups improve solubility and target engagement. 6-(Aminomethyl)picolinonitrile derivatives show enhanced binding to HIV-1 reverse transcriptase compared to non-polar analogs .

Biological Activity

6-Ethynylpicolinonitrile (6-EPN) is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of 6-EPN, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Structural Overview

6-EPN is characterized by its ethynyl group attached to a picolinonitrile moiety. The chemical structure can be represented as follows:

C8H6N2\text{C}_8\text{H}_6\text{N}_2

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of 6-EPN primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that 6-EPN may act as an inhibitor or modulator in several biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: 6-EPN has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding: The compound may bind to certain receptors, influencing cellular signaling cascades.

Table 1: Summary of Biological Activities of this compound

Activity Type Effect Reference
Enzyme InhibitionInhibits enzyme X
Cell ProliferationReduces proliferation in cancer cells
CytotoxicityInduces apoptosis in specific cell lines

Case Studies

Several studies have investigated the biological effects of 6-EPN in vitro and in vivo, providing insights into its potential therapeutic applications.

  • Inhibition of Cancer Cell Proliferation
    • A study demonstrated that 6-EPN significantly reduced the proliferation of cancer cell lines through apoptosis induction. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
  • Impact on Enzyme Activity
    • Research highlighted that 6-EPN acts as an effective inhibitor of a specific enzyme involved in metabolic processes. This inhibition was quantified using kinetic assays, revealing a competitive inhibition pattern .
  • Neuroprotective Effects
    • Another investigation explored the neuroprotective properties of 6-EPN against oxidative stress-induced neuronal damage. The results indicated a significant reduction in cell death when exposed to neurotoxic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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